1-[3-(Benzyloxy)-3-oxo-2-propylpropyl]cyclopentane-1-carboxylic acid
Overview
Description
1-[3-(Benzyloxy)-3-oxo-2-propylpropyl]cyclopentane-1-carboxylic acid is a complex organic compound with the molecular formula C19H26O4 It is characterized by a cyclopentane ring substituted with a benzyloxy group, a ketone, and a carboxylic acid group
Scientific Research Applications
1-[3-(Benzyloxy)-3-oxo-2-propylpropyl]cyclopentane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications or as a precursor to pharmacologically active compounds.
Industry: It can be used in the development of new materials or as a reagent in industrial chemical processes.
Preparation Methods
The synthesis of 1-[3-(Benzyloxy)-3-oxo-2-propylpropyl]cyclopentane-1-carboxylic acid involves multiple steps, typically starting with the preparation of the cyclopentane ring followed by the introduction of the benzyloxy and ketone groups. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity.
Chemical Reactions Analysis
1-[3-(Benzyloxy)-3-oxo-2-propylpropyl]cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of 1-[3-(Benzyloxy)-3-oxo-2-propylpropyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The benzyloxy and ketone groups play a crucial role in its reactivity and binding to target molecules. The pathways involved may include enzyme inhibition or activation, receptor binding, or other biochemical interactions.
Comparison with Similar Compounds
1-[3-(Benzyloxy)-3-oxo-2-propylpropyl]cyclopentane-1-carboxylic acid can be compared with similar compounds such as:
Cyclopentane derivatives: Compounds with similar cyclopentane rings but different substituents.
Benzyloxy compounds: Molecules containing the benzyloxy group but with different core structures.
Ketone-containing compounds: Compounds with ketone groups that may exhibit similar reactivity. The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties.
Properties
IUPAC Name |
1-(2-phenylmethoxycarbonylpentyl)cyclopentane-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O4/c1-2-8-16(13-19(18(21)22)11-6-7-12-19)17(20)23-14-15-9-4-3-5-10-15/h3-5,9-10,16H,2,6-8,11-14H2,1H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKUDTSQPVEIQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC1(CCCC1)C(=O)O)C(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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